Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Overview
Description
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a borane compound characterized by the presence of three phenyl rings, each substituted with three trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various chemical reactions, particularly in hydroboration processes .
Preparation Methods
The synthesis of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane typically involves the reaction of boron trichloride with 3,4,5-tris(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The process involves the following steps:
Formation of 3,4,5-tris(trifluoromethyl)phenyl lithium: This is achieved by reacting 3,4,5-tris(trifluoromethyl)phenyl bromide with lithium metal in anhydrous ether.
Reaction with boron trichloride: The 3,4,5-tris(trifluoromethyl)phenyl lithium is then reacted with boron trichloride to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is primarily known for its role in hydroboration reactions. It acts as a catalyst in the hydroboration of aldehydes, ketones, and imines. The compound is less effective in the hydroboration of alkenes and alkynes under conventional conditions but shows improved activity under microwave irradiation .
Types of reactions
Hydroboration: The compound facilitates the addition of boron-hydrogen bonds to unsaturated substrates.
Lewis acid catalysis: It acts as a Lewis acid in various catalytic processes.
Common reagents and conditions
Major products
Boronate esters: Formed from the hydroboration of aldehydes, ketones, and imines.
Scientific Research Applications
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane has several applications in scientific research:
Mechanism of Action
The mechanism by which Tris[3,4,5-tris(trifluoromethyl)phenyl]borane exerts its effects is primarily through its strong Lewis acidity. The compound can accept electron pairs from Lewis bases, facilitating various catalytic processes. In hydroboration reactions, it activates the boron-hydrogen bond, enabling its addition to unsaturated substrates .
Molecular targets and pathways
Lewis acid-base interactions: The compound interacts with Lewis bases, forming adducts that facilitate catalytic transformations.
Activation of small molecules: In FLP systems, it activates small molecules like hydrogen and carbon dioxide through heterolytic cleavage.
Comparison with Similar Compounds
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is unique due to its high Lewis acidity and the presence of multiple trifluoromethyl groups, which enhance its electron-withdrawing properties. Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid with applications in hydroboration and other catalytic processes.
These compounds share similar applications but differ in their electronic properties and reactivity, with this compound often showing enhanced activity in specific reactions due to its unique structure.
Properties
IUPAC Name |
tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOCQMJTRZYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H6BF27 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50847462 | |
Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916336-48-6 | |
Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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